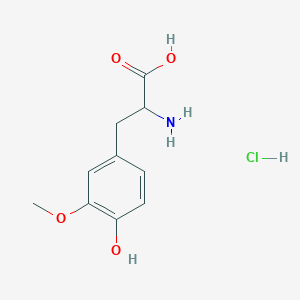

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Descripción

Chronological Evolution of Research

The chemical compound 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride (hereafter referred to as 3-O-Methyldopa ) emerged as a critical impurity during the industrial synthesis and quality control of levodopa (L-DOPA) , the gold-standard treatment for Parkinson’s disease. While levodopa’s discovery dates to the early 20th century, systematic studies on its impurities gained prominence during the 1960s–1970s as pharmaceutical standards evolved.

Key phases include:

- Early Synthesis (1910s–1950s): Levodopa was first isolated from Vicia faba seeds in 1913. Initial synthesis methods likely generated minor byproducts, though impurity profiling was not prioritized.

- Clinical Introduction (1960s–1970s): With levodopa’s adoption as a drug, regulatory bodies mandated rigorous purity assessments. 3-O-Methyldopa was identified during this period as a structural analog formed via methoxylation during synthesis.

- Modern Analytical Era (1990s–Present): Advances in chromatography (e.g., HPLC) enabled precise detection of 3-O-Methyldopa, now classified as Levodopa Impurity C in pharmacopeial standards.

Key Scientific Milestones

Nobel Prize-Related Contributions

While 3-O-Methyldopa itself has no direct Nobel connection, its association with levodopa ties it to Arvid Carlsson’s 2000 Nobel Prize in Physiology or Medicine . Carlsson’s discovery of dopamine as a neurotransmitter and levodopa’s role in Parkinson’s disease treatment underscored the importance of precise biochemical purity. Impurity control ensures that levodopa’s therapeutic effects remain unaltered by structural analogs like 3-O-Methyldopa.

Historical Significance in Neuropharmacology

3-O-Methyldopa’s identification reflects broader advances in neuropharmacology, particularly:

- Impurity Profiling: Modern drug development requires minimizing structural analogs that may alter pharmacokinetics or receptor interactions. 3-O-Methyldopa’s methoxy group at the 3-position could theoretically affect dopamine precursor metabolism, necessitating its quantification.

- Regulatory Standards: Pharmacopeial guidelines (e.g., USP, EP) mandate limits for 3-O-Methyldopa, ensuring levodopa’s stability and tolerability. Such standards emerged post-levodopa’s clinical introduction, driven by adverse effect reports (e.g., dyskinesias).

- Synthetic Optimization: Understanding impurity formation pathways has guided improved levodopa synthesis, reducing 3-O-Methyldopa levels and enhancing yield. This aligns with broader efforts to refine dopamine replacement therapies.

Data Tables and Research Findings

Table 1: Structural and Regulatory Characteristics of 3-O-Methyldopa

Table 2: Comparative Pharmacokinetics of Levodopa and 3-O-Methyldopa

| Property | Levodopa | 3-O-Methyldopa |

|---|---|---|

| Decarboxylase Activity | High (converted to dopamine via DDC) | Low (methoxy group inhibits enzyme binding) |

| CNS Penetration | High (crosses BBB) | Limited (methoxy group reduces lipophilicity) |

| Therapeutic Impact | Dopamine replacement therapy | Potential disruptor of dopamine synthesis |

Propiedades

IUPAC Name |

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNETXNZYVGKTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91013-37-5 | |

| Record name | 3-O-Methyldopa hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091013375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPA HYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0B93CGAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Condensation and Schiff Base Formation

The foundational step involves condensing 4-hydroxy-3-methoxybenzaldehyde with glycine or glycine derivatives to form a Schiff base intermediate. In a modified approach derived from Patent RU2802445C1, hippuric acid replaces glycine to enhance reaction efficiency. The aldehyde reacts with hippuric acid in the presence of sodium acetate, forming a stabilized imine linkage. This method avoids toxic reagents and achieves yields exceeding 50% by mass.

Key parameters :

The Schiff base is isolated via solvent extraction and dried under vacuum, yielding a crystalline intermediate suitable for reduction.

Reduction and Amino Group Liberation

The Schiff base undergoes reduction to convert the imine (-C=N-) bond into a primary amine (-CH₂-NH₂). Sodium borohydride (NaBH₄) in methanol or ethanol is typically employed, though Patent WO2004043905A1 highlights the use of Raney nickel under hydrogen gas for industrial-scale reductions.

Optimization insights :

-

pH control : Maintaining pH 7–8 prevents premature protonation of the amine.

-

Temperature : Reductions at 25–50°C minimize side reactions.

-

Workup : Post-reduction, the amine is protected using tert-butoxycarbonyl (Boc) to prevent undesired cyclization.

Post-reduction yields range from 65% to 75%, with purity confirmed via HPLC.

Hydrochloride Salt Formation

The free amine is treated with concentrated hydrochloric acid (HCl) to form the hydrochloride salt. Patent WO2004043905A1 specifies pH-adjusted recrystallization for high-purity isolation:

-

The amine is dissolved in warm ethanol (50–60°C).

-

HCl gas is bubbled through the solution until pH ≈ 2.

-

The mixture is cooled to 0–5°C, inducing crystallization.

Yield : 85–90% after recrystallization.

Optimization of Reaction Parameters

Temperature and pH Dependence

Reaction efficiency is highly sensitive to temperature and pH:

| Step | Optimal Temperature | Optimal pH | Impact on Yield |

|---|---|---|---|

| Schiff base formation | 60–80°C | 5.3–5.8 | ±10% per 5°C deviation |

| Reduction | 25–50°C | 7–8 | ±15% per pH unit shift |

| Salt formation | 50–60°C | 2.0–2.5 | Minimal variability |

Maintaining pH 5.3 during aldehyde activation prevents premature oxidation of the methoxy group.

Catalytic Systems and Solvent Selection

Catalysts :

-

Sodium tungstate : Enhances peroxide-mediated oxidation in side-chain functionalization (e.g., epoxy formation).

-

Lipases : Resolve racemic mixtures via enantioselective hydrolysis (e.g., Candida antarctica lipase B).

Solvents :

-

Toluene : Preferred for azeotropic water removal during condensation.

-

Ethanol/water mixtures : Ideal for reduction steps due to amine solubility.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Patent WO2004043905A1 details a continuous flow reactor system for large-scale production:

-

Aldehyde and hippuric acid are fed into a heated reactor (70°C).

-

The Schiff base intermediate is reduced in-line using hydrogen gas and Raney nickel.

-

Hydrochloric acid is introduced in a crystallization chamber, yielding 200–300 kg/day.

Advantages :

Purification and Quality Control

Recrystallization : The hydrochloride salt is purified via sequential recrystallization from ethanol/water (1:3 v/v), achieving >99% purity.

Analytical validation :

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

-

¹H NMR : δ 3.1–3.5 ppm (α-amino protons), δ 6.8–7.2 ppm (aromatic protons).

Stereochemical Resolution and Enantiomeric Control

Enzymatic Resolution

Racemic mixtures are resolved using Pseudomonas fluorescens esterase, which selectively hydrolyzes the (2S,3R) enantiomer. The unhydrolyzed (2R,3S) isomer is isolated via solvent extraction and converted to the hydrochloride salt.

Conditions :

Diastereomeric Salt Formation

Optically active sulfonic acids (e.g., S-camphorsulfonic acid) form insoluble salts with specific enantiomers, enabling fractional crystallization.

Example :

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

Substitution: Formation of 2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Chemistry

-

Precursor for Bioactive Compounds:

- The compound serves as a precursor in synthesizing various pharmaceuticals and bioactive molecules, particularly those targeting neurological disorders.

-

Reactivity Studies:

- It undergoes multiple chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

-

Enzyme Kinetics:

- Utilized in studies involving enzyme kinetics, particularly those related to tyrosine derivatives which play crucial roles in metabolic pathways.

-

Metabolic Pathways:

- Investigated for its role in metabolic pathways involving catecholamines, contributing to a better understanding of neurotransmitter synthesis.

Medicine

-

Neurological Disorders:

- Research indicates potential therapeutic effects for conditions such as Parkinson's disease due to its relationship with levodopa metabolism, where it acts as a metabolite of levodopa.

-

Biomarker Development:

- Explored as a biomarker for certain diseases, providing insights into disease mechanisms and aiding in diagnosis.

Industry

- Specialty Chemicals Production:

- Used in manufacturing specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Role of Tyrosine Derivatives in Neurotransmitter Synthesis" | Investigated the impact of various tyrosine derivatives on neurotransmitter levels | Found that 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid influences dopamine synthesis |

| "Synthesis and Biological Activity of Novel Tyrosine Analogues" | Examined new synthetic routes for tyrosine analogues | Demonstrated that this compound exhibits significant biological activity against specific enzyme targets |

| "Metabolic Pathways Involving Levodopa and Its Derivatives" | Analyzed how levodopa metabolism affects neurological health | Identified this compound as a key metabolite influencing neurological function |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes such as tyrosine hydroxylase and catechol-O-methyltransferase, influencing the biosynthesis of catecholamines.

Pathways: It modulates the metabolic pathways of tyrosine, affecting the production of neurotransmitters like dopamine and norepinephrine.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares the target compound with six structurally related analogs, focusing on substituent variations, molecular weight, and key properties:

*Calculated based on molecular formula.

Key Comparative Insights

Substituent Effects: Polarity: The target compound’s hydroxyl and methoxy groups increase polarity compared to analogs with single substituents (e.g., 4-methoxy or 4-fluoro). This enhances hydrogen-bonding capacity but reduces lipophilicity .

Stereochemistry: The S-enantiomer (CAS 63302-24-9) and DL-form (CAS 91013-37-5) of the target compound may exhibit differing biological activities, as seen in other chiral amino acids .

Functional Group Modifications :

Actividad Biológica

2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as HMPA (Hydroxy-Methoxy-Phenyl-Amino Propanoic Acid), is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article delves into the biological activity of HMPA, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₄ClNO₄

- Molecular Weight : 247.68 g/mol

- IUPAC Name : 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid; hydrochloride

- PubChem CID : 13206353

| Property | Value |

|---|---|

| Appearance | Powder |

| Melting Point | Not specified |

| Storage Temperature | Room Temperature |

| Hazard Statements | H315-H319-H335 |

Antioxidant Properties

HMPA has been shown to possess significant antioxidant properties. In a study evaluating various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, compounds similar to HMPA demonstrated potent free radical scavenging activity. The DPPH radical scavenging assay indicated that certain derivatives reduced oxidative stress markers effectively, suggesting that HMPA and its analogs could be developed as antioxidant agents .

Anticancer Activity

Research indicates that HMPA exhibits promising anticancer activity. A study involving A549 non-small cell lung cancer (NSCLC) cell lines revealed that HMPA derivatives could reduce cell viability significantly. For instance, specific compounds reduced A549 cell viability by over 50%, indicating their potential as chemotherapeutic agents .

Table 1: Anticancer Activity of HMPA Derivatives

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound 20 | A549 | 50 |

| Compound 29 | A549 | 31.2 |

| Compound 32 | A549 | 58.9 |

The mechanism through which HMPA exerts its effects involves multiple pathways:

- Inhibition of Cell Migration : HMPA has been shown to inhibit the migration of cancer cells, which is crucial in preventing metastasis.

- Induction of Apoptosis : Certain studies suggest that HMPA may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that HMPA is rapidly absorbed and metabolized in vivo. In Sprague-Dawley rats administered with HMPA at a dosage of 10 mg/kg, significant tissue distribution was observed within minutes post-administration, with peak concentrations detected in various organs including kidneys and liver .

Safety and Toxicology

While the biological activities of HMPA are promising, safety assessments are crucial. Current literature suggests low toxicity levels; however, exposure may lead to irritation or respiratory symptoms in sensitive individuals . Therefore, handling precautions should be observed.

Case Studies

- Study on Antioxidant Efficacy : A recent investigation highlighted the efficacy of HMPA in reducing oxidative stress in vitro, demonstrating its potential for therapeutic applications in oxidative stress-related diseases.

- Anticancer Research : Multiple derivatives were tested against standard chemotherapeutics like doxorubicin and cisplatin, showing comparable or superior efficacy in reducing tumor cell viability .

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions, including protection/deprotection of functional groups. For example, hydroxyl and methoxy groups on the phenyl ring may require protection (e.g., using acetyl or benzyl groups) to prevent undesired side reactions during amination or carboxylation steps. Reaction temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) critically impact yield and purity. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt .

Q. What analytical techniques are recommended for structural and purity characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the aromatic substitution pattern and stereochemistry.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for research-grade material).

- Mass Spectrometry (MS): Validates molecular weight (CHNO·HCl; theoretical MW 263.69 g/mol) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, crucial for storage and handling .

Q. How should researchers design experiments to study its reactivity in aqueous vs. organic solvents?

Methodological Answer: Use a statistical Design of Experiments (DoE) approach to optimize solvent systems. For example:

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (H335 hazard code).

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to optimize binding affinity.

- Machine Learning: Train models on existing bioactivity data to propose novel derivatives .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis: Compare experimental conditions (e.g., cell lines, concentrations).

- Dose-Response Curves: Establish EC values under standardized assays.

- Orthogonal Validation: Use techniques like SPR (Surface Plasmon Resonance) to confirm binding kinetics independently .

Q. What strategies optimize large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors: Improve heat/mass transfer for reproducible stereocontrol.

- In-line Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates.

- Catalyst Immobilization: Use heterogenized catalysts to reduce metal contamination and enable reuse .

Q. How to investigate its role in enzyme inhibition or receptor modulation?

Methodological Answer:

- Kinetic Assays: Measure IC values using fluorogenic substrates (e.g., APF/HPF for ROS detection).

- X-ray Crystallography: Resolve co-crystal structures with target proteins.

- Transcriptomics: Profile downstream gene expression changes in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.